2-(4-Amino-5-methyl-2-pyridyl)acetonitrile
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Overview
Description
2-(4-Amino-5-methyl-2-pyridyl)acetonitrile is an organic compound with the molecular formula C8H9N3. It is a pyridine derivative, characterized by the presence of an amino group at the 4-position and a methyl group at the 5-position of the pyridine ring, along with an acetonitrile group attached to the 2-position. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-methyl-2-pyridyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-5-methyl-2-pyridinecarboxylic acid.
Formation of Acetonitrile Group: The carboxylic acid group is converted to an acetonitrile group through a dehydration reaction using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-5-methyl-2-pyridyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: N-substituted derivatives.
Scientific Research Applications
2-(4-Amino-5-methyl-2-pyridyl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-methyl-2-pyridyl)acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-2-pyridyl)acetonitrile: Lacks the methyl group at the 5-position.
2-(4-Amino-5-ethyl-2-pyridyl)acetonitrile: Contains an ethyl group instead of a methyl group at the 5-position.
2-(4-Amino-5-methyl-3-pyridyl)acetonitrile: The amino group is at the 3-position instead of the 4-position.
Uniqueness
2-(4-Amino-5-methyl-2-pyridyl)acetonitrile is unique due to the specific positioning of the amino and methyl groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2-(4-amino-5-methylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H9N3/c1-6-5-11-7(2-3-9)4-8(6)10/h4-5H,2H2,1H3,(H2,10,11) |
InChI Key |
FIAAPWZEQLFZNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=C1)CC#N)N |
Origin of Product |
United States |
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